N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound featuring a triazole ring core substituted with a pyridin-3-yl group at position 5 and a methyl group at position 2. The triazole ring is further linked to a thioacetamide moiety, which is attached to a 5-chloro-2-methylphenyl group. Its synthesis typically involves alkylation reactions using α-chloroacetamides in the presence of potassium carbonate and acetone, with progress monitored via thin-layer chromatography .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-5-6-13(18)8-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-4-3-7-19-9-12/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKBCBUJKGSKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.
Final Coupling Reaction: The final compound can be obtained by coupling the chloro-substituted phenyl ring with the triazole-acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia, primary and secondary amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Amines: Formed from reduction of nitro groups.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemical Properties and Structure
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a complex molecular structure characterized by the presence of a triazole ring and a sulfanyl group. The molecular formula is with a molecular weight of approximately 469.9 g/mol. Its unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of triazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 27.7 | Apoptosis induction |
| Compound B | T47-D | 39.2 | Cell cycle arrest |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This compound may function by inhibiting the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that employed by established antifungal agents like fluconazole.
Case Studies and Research Findings
Several studies have explored the efficacy of triazole derivatives in preclinical settings:
Case Study 1: Breast Cancer Cells
A study investigated the cytotoxic effects of a related triazole compound on breast cancer cell lines (MCF-7 and MDA-MB231). Results indicated significant inhibition of cell growth with an IC50 value indicating effective potency against these cancer types.
Case Study 2: Fungal Infections
In vitro assays demonstrated that triazole compounds exhibit antifungal activity against Candida species, indicating potential therapeutic applications in treating fungal infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.
Chemical Reactions: The compound may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacological Optimization
- Chloro Substitutions: The 5-chloro-2-methylphenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues .
- Pyridine vs. Furan : Pyridin-3-yl substituents (target compound) offer better π-π stacking in receptor pockets than furan-based analogues, which prioritize solubility .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN5OS, with a molecular weight of 373.9 g/mol. The compound features a triazole ring, a pyridine moiety, and a sulfanyl group, which contribute to its biological activity.
Research indicates that compounds containing triazole and pyridine structures can interact with various biological targets. The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their catalytic activity.
- Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their function and influencing metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results indicated that the compound exhibited notable inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound has significant cytotoxic effects on cancer cell lines. For instance, it was tested against HCT-116 colon carcinoma cells and demonstrated an IC50 value of approximately 6.2 μM, indicating potent anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
